3-chloro-4,5-diethoxybenzaldehyde oxime
Description
3-Chloro-4,5-diethoxybenzaldehyde oxime is an organic compound derived from the aldehyde precursor 3-chloro-4,5-diethoxybenzaldehyde (CAS: 110732-06-4). Oximes are typically synthesized by reacting aldehydes with hydroxylamine, forming a hydroxylamine Schiff base. Notably, 3-chloro-4,5-diethoxybenzaldehyde is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, regulatory compliance, or market demand .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68g/mol |
IUPAC Name |
(NE)-N-[(3-chloro-4,5-diethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14ClNO3/c1-3-15-10-6-8(7-13-14)5-9(12)11(10)16-4-2/h5-7,14H,3-4H2,1-2H3/b13-7+ |
InChI Key |
SIJIYDWEUKZGFL-NTUHNPAUSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4,5-diethoxybenzaldehyde oxime typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4,5-diethoxybenzaldehyde.
Formation of the Intermediate: The aldehyde group of 3-chloro-4,5-diethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the intermediate oxime.
Isomerization: The oxime is then subjected to isomerization under acidic or basic conditions to yield the (E)-isomer of the compound.
Industrial Production Methods
Industrial production methods for 3-chloro-4,5-diethoxybenzaldehyde oxime may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4,5-diethoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the N-hydroxymethanimine group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4,5-diethoxybenzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4,5-diethoxybenzaldehyde oxime involves its interaction with specific molecular targets. The N-hydroxymethanimine group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The chloro-substituted phenyl ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations :
- Ethoxy vs. Methoxy : Ethoxy groups (OEt) increase lipophilicity and steric bulk compared to methoxy (OMe), impacting solubility in organic solvents and reaction kinetics .
- Hydroxy Groups : Hydroxy (OH) substituents enhance water solubility and reactivity (e.g., oxidation susceptibility or participation in coordination chemistry) .
- Chloro Substituents : The electron-withdrawing chloro group at position 3 directs electrophilic substitution reactions and stabilizes the aromatic ring .
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